4-ethoxy-N-(4-ethoxyphenyl)benzamide
Description
4-Ethoxy-N-(4-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy substituents at the para positions of both the benzoyl group and the aniline ring. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The compound is of interest in materials science due to its fluorescence properties and structural adaptability . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methods using ethoxy-substituted aryl halides and benzamide precursors .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-ethoxy-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-9-5-13(6-10-15)17(19)18-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
BLZNVRXREZWXOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide
- Key Difference : Replacement of the benzamide para-ethoxy group with a tert-butyl moiety.
- Impact: The bulky tert-butyl group introduces steric hindrance, reducing solubility in polar solvents compared to the ethoxy analogue.
2-Ethoxy-N-(4-methylbenzyl)benzamide
- Key Difference : Ethoxy at the ortho position of the benzamide and a 4-methylbenzyl group on the aniline.
- Impact : Ortho substitution disrupts resonance stabilization, lowering thermal stability. The methylbenzyl group may enhance binding to hydrophobic pockets in enzymes or receptors .
4-Ethyl-N-phenylbenzamide
- Key Difference : Ethyl group (electron-donating alkyl) instead of ethoxy (electron-donating alkoxy) on the benzamide.
- Impact : The ethyl group lacks the lone-pair electrons of the ethoxy oxygen, reducing hydrogen-bonding capacity and altering electronic distribution. This results in weaker interactions with polar targets .
4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370)
- Key Features: Additional chloro, amino, and morpholine groups.
- Impact : The chloro and fluoro groups enhance electron-withdrawing effects, stabilizing charge interactions in gastrokinetic targets. The morpholine ring improves water solubility and bioavailability. AS-4370 exhibits 10-fold higher activity than simpler benzamides in gastric emptying assays .
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
- Key Features : Hydroxamic acid and p-tolyl groups.
- Impact: The hydroxamic acid moiety chelates zinc in histone deacetylase (HDAC), conferring potent antitumor activity. HPAPB shows comparable efficacy to SAHA (vorinostat) but with lower toxicity (LD₅₀ = 1.29 g/kg vs. 0.77 g/kg) .
Halogenated Derivatives
4-Ethoxy-N-(3-fluorophenyl)benzamide
- Key Feature : Fluoro substituent on the aniline ring.
- Impact : Fluorine’s electronegativity enhances binding via halogen bonds. This derivative is used in agrochemicals and APIs due to its stability and reactivity .
4-Ethoxy-N-(2-iodophenyl)benzamide
Structural Data and Crystallography
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline
- Key Insight : Crystal structures reveal dihedral angles of 69.31° and 75.90° between ethoxyphenyl and nitrophenyl rings. Weak C–H⋯O hydrogen bonds stabilize the 3D lattice, critical for fluorescence in optoelectronic materials .
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